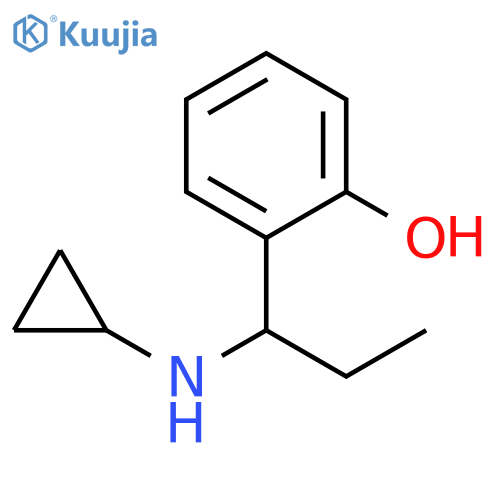Cas no 926204-93-5 (2-1-(cyclopropylamino)propylphenol)

926204-93-5 structure
商品名:2-1-(cyclopropylamino)propylphenol
2-1-(cyclopropylamino)propylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-[1-(cyclopropylamino)propyl]-
- 2-1-(cyclopropylamino)propylphenol
-
- インチ: 1S/C12H17NO/c1-2-11(13-9-7-8-9)10-5-3-4-6-12(10)14/h3-6,9,11,13-14H,2,7-8H2,1H3
- InChIKey: MBNFAQMFASWZBW-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC=C1C(NC1CC1)CC
2-1-(cyclopropylamino)propylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164119-10.0g |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 10g |
$3191.0 | 2023-06-04 | ||
| Enamine | EN300-164119-5000mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 5000mg |
$1199.0 | 2023-09-22 | ||
| Enamine | EN300-164119-10000mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 10000mg |
$1778.0 | 2023-09-22 | ||
| Enamine | EN300-164119-2500mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 2500mg |
$810.0 | 2023-09-22 | ||
| Enamine | EN300-164119-1000mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 1000mg |
$414.0 | 2023-09-22 | ||
| Enamine | EN300-164119-5.0g |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 5g |
$2152.0 | 2023-06-04 | ||
| Enamine | EN300-164119-0.5g |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 0.5g |
$713.0 | 2023-06-04 | ||
| Enamine | EN300-164119-500mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 500mg |
$397.0 | 2023-09-22 | ||
| Enamine | EN300-164119-250mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 250mg |
$381.0 | 2023-09-22 | ||
| Enamine | EN300-164119-100mg |
2-[1-(cyclopropylamino)propyl]phenol |
926204-93-5 | 100mg |
$364.0 | 2023-09-22 |
2-1-(cyclopropylamino)propylphenol 関連文献
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
926204-93-5 (2-1-(cyclopropylamino)propylphenol) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:926204-93-5)2-1-(cyclopropylamino)propylphenol

清らかである:99%
はかる:1g
価格 ($):487.0